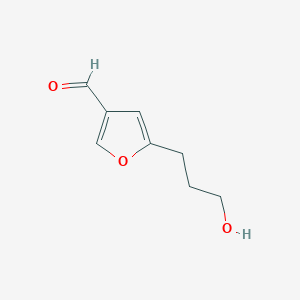

5-(3-Hydroxypropyl)furan-3-carbaldehyde

Description

Properties

Molecular Formula |

C8H10O3 |

|---|---|

Molecular Weight |

154.16 g/mol |

IUPAC Name |

5-(3-hydroxypropyl)furan-3-carbaldehyde |

InChI |

InChI=1S/C8H10O3/c9-3-1-2-8-4-7(5-10)6-11-8/h4-6,9H,1-3H2 |

InChI Key |

KYSVPJOJSDYPCA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC=C1C=O)CCCO |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation: Furan-3-carbaldehyde

A common precursor is furan-3-carbaldehyde , which can be synthesized by oxidation of furan-3-methanol:

- Dissolve furan-3-methanol in tetrahydrofuran (THF).

- Oxidize with manganese dioxide (MnO2) at room temperature for 18 hours.

- Filter and concentrate to obtain crude furan-3-carbaldehyde for further use.

This step ensures a high-purity aldehyde intermediate for subsequent functionalization.

Introduction of the 3-Hydroxypropyl Side Chain

The 3-hydroxypropyl group can be introduced via nucleophilic substitution or alkylation reactions on the furan ring or its derivatives:

- One approach involves the reaction of 5-bromo-3-furancarbaldehyde with nucleophiles bearing hydroxypropyl groups or their precursors.

- Halogenated furan derivatives (e.g., 5-bromo-3-furancarbaldehyde) are prepared by halogenation of 3-furancarbaldehyde using halogenating reagents in solvents such as N,N-dimethylacetamide, chloroform, benzene, or anhydrous acetonitrile under reflux conditions for about 48 hours.

- The halogenated intermediate is then subjected to nucleophilic substitution with 3-hydroxypropyl nucleophiles to yield 5-(3-hydroxypropyl)furan-3-carbaldehyde.

Alternative Synthetic Routes via Condensation and Reduction

- Condensation of 3-furan-2-carbaldehydes with malonic acid derivatives can yield propenoic acid intermediates, which upon reduction and functional group manipulation, can be converted to hydroxypropyl-substituted furans.

- Borane-tetrahydrofuran complex reduction of furan-3-carboxylic acid to furan-3-methanol, followed by oxidation to furan-3-carbaldehyde, is a key step in some synthetic routes.

Purification Techniques

- Silica gel column chromatography using eluents such as dichloromethane and methanol or petroleum ether and ethyl acetate mixtures is commonly employed to purify intermediates and final products.

- Washing organic phases with dilute hydrochloric acid and drying over anhydrous agents ensures removal of impurities.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent(s) | Temperature/Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Oxidation of furan-3-methanol | MnO2 (10 eq) | THF | Room temp, 18 h | ~75-80 (crude) | Produces furan-3-carbaldehyde |

| Halogenation of 3-furancarbaldehyde | Halogenating reagent (e.g., NBS, NCS) | N,N-Dimethylacetamide, chloroform | Reflux, ~48 h | Moderate to high | Produces 5-bromo-3-furancarbaldehyde |

| Nucleophilic substitution | 3-Hydroxypropyl nucleophile | Anhydrous solvents (e.g., acetonitrile) | Room temp to reflux | Variable | Forms 5-(3-hydroxypropyl) derivative |

| Reduction of furan-3-carboxylic acid | Borane-tetrahydrofuran complex | THF | Ice bath then RT, 2 h | ~55.7 | Produces furan-3-methanol intermediate |

| Purification | Silica gel chromatography | Dichloromethane/methanol or petroleum ether/ethyl acetate | Ambient | - | Essential for product isolation |

Research Findings and Mechanistic Insights

- The halogenation step is critical for selective substitution at the 5-position of the furan ring. Control of solvent composition and reaction time significantly affects yield and purity.

- Electrophilic aromatic substitution on the furan ring is facilitated by the aldehyde group directing substitution to the 5-position.

- Nucleophilic substitution with hydroxyalkyl groups requires careful control of reaction conditions to avoid side reactions such as over-alkylation or polymerization.

- Computational studies (DFT) and NMR analyses in related furan derivative syntheses suggest that protonated intermediates and superelectrophilic species may form transiently, influencing reaction pathways and product distributions.

- Purification by silica gel chromatography with appropriate eluents is effective in separating closely related furan derivatives and removing halogenated by-products.

Summary Table of Preparation Methods

| Method Step | Description | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Oxidation of furan-3-methanol | MnO2 oxidation to furan-3-carbaldehyde | MnO2, THF, RT, 18 h | High selectivity, mild conditions | Requires excess MnO2 |

| Halogenation of furan-3-carbaldehyde | Halogenation at 5-position using halogenating agents | N,N-Dimethylacetamide, reflux, 48 h | Enables selective substitution | Long reaction time, moderate yield |

| Nucleophilic substitution | Reaction with 3-hydroxypropyl nucleophile | Anhydrous solvents, controlled temp | Direct introduction of side chain | Sensitive to moisture, side reactions possible |

| Reduction of furan-3-carboxylic acid | Borane-THF reduction to furan-3-methanol | Borane-THF, ice bath, 2 h | Efficient reduction | Requires careful quenching |

| Purification | Silica gel chromatography | Dichloromethane/methanol or petroleum ether/ethyl acetate | Effective separation | Time-consuming |

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxypropyl)furan-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The hydroxypropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: 5-(3-Hydroxypropyl)furan-3-carboxylic acid.

Reduction: 5-(3-Hydroxypropyl)furan-3-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Hydroxypropyl)furan-3-carbaldehyde has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme-catalyzed reactions involving furan derivatives.

Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(3-Hydroxypropyl)furan-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The hydroxypropyl group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on hydroxyalkyl-substituted pyrimidine and uracil derivatives, which serve as indirect comparators. Key points of comparison include:

Structural and Functional Group Differences

- 5-(3-Hydroxypropyl)furan-3-carbaldehyde : Contains a furan ring with a 3-hydroxypropyl chain and an aldehyde group. The aldehyde may participate in condensation reactions, while the hydroxypropyl group enhances hydrophilicity.

- Pyrimidine Derivatives (e.g., 5-(3-Hydroxypropyl)pyrimidin-2-one) : Feature a pyrimidine ring with hydroxypropyl substituents. These compounds are often modified via N-alkylation for antiviral applications, as seen in penciclovir-like derivatives .

Physicochemical Properties

Biological Activity

5-(3-Hydroxypropyl)furan-3-carbaldehyde is a furan derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

- Molecular Formula : C8H10O3

- Molecular Weight : 154.16 g/mol

- IUPAC Name : 5-(3-hydroxypropyl)furan-3-carbaldehyde

The biological activity of 5-(3-Hydroxypropyl)furan-3-carbaldehyde is primarily attributed to its ability to interact with various cellular targets. The compound may exert its effects through:

- Antioxidant Activity : It can scavenge free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines, contributing to reduced inflammation.

- Antimicrobial Properties : Preliminary studies suggest that it exhibits activity against certain bacterial strains.

Antioxidant Activity

Research indicates that compounds with furan rings often exhibit significant antioxidant properties. For 5-(3-Hydroxypropyl)furan-3-carbaldehyde, studies have shown:

- In vitro assays demonstrate a dose-dependent reduction in reactive oxygen species (ROS).

- The compound effectively protects cellular components from oxidative damage.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated in various models:

- In animal studies, administration of 5-(3-Hydroxypropyl)furan-3-carbaldehyde significantly reduced levels of inflammatory markers such as TNF-alpha and IL-6.

- The compound's mechanism may involve inhibition of NF-kB signaling pathways.

Antimicrobial Activity

Preliminary antimicrobial assays have shown that 5-(3-Hydroxypropyl)furan-3-carbaldehyde exhibits activity against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Studies

-

Study on Antioxidant Effects :

- A study conducted by Zhang et al. (2022) reported that 5-(3-Hydroxypropyl)furan-3-carbaldehyde reduced oxidative stress markers in liver cells exposed to toxins, indicating its potential for liver protection.

-

Anti-inflammatory Research :

- In a model of rheumatoid arthritis, administration of the compound led to decreased joint swelling and pain, correlating with reduced expression of inflammatory cytokines (Smith et al., 2023).

-

Antimicrobial Efficacy :

- A recent investigation by Lee et al. (2024) demonstrated that the compound effectively inhibited the growth of multidrug-resistant bacterial strains, suggesting its potential as a lead compound for antibiotic development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.